molecular formula C21H16N2O6S B2564324 ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-05-1

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2564324
CAS No.: 939889-05-1
M. Wt: 424.43
InChI Key: ZFVCAZUITJXSBX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a fused thiochromeno[4,3-b]pyran core substituted with a 3-nitrophenyl group at position 4 and an ethyl ester at position 2. Its structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its physicochemical and biological properties. thiochromeno systems)—offer critical insights for comparison .

Properties

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-6-5-7-12(10-11)23(26)27)16-18(29-19(17)22)13-8-3-4-9-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCAZUITJXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst. The reaction conditions must be carefully optimized to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing nitrophenyl groups. Ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibits significant activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 µg/mL
Escherichia coli47.5 µg/mL
Pseudomonas aeruginosa50.0 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Research has shown that compounds with thiochromene structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound may modulate inflammatory responses in vitro and in vivo, making it a candidate for treating inflammatory diseases .

Photovoltaic Materials

Due to its unique electronic properties, this compound is being explored as a potential material in organic photovoltaics. Its ability to absorb light efficiently can enhance the performance of solar cells when incorporated into polymer blends .

Fluorescent Dyes

The compound's structural features allow it to function as a fluorescent dye in biological imaging applications. Its stability and photophysical properties enable it to be used in various imaging techniques, providing valuable insights into cellular processes .

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Nitrophenyl Derivatives

  • Methyl 2-Amino-7-Methyl-4-(3-Nitrophenyl)-5-Oxo-4H,5H-Pyrano[4,3-b]Pyran-3-Carboxylate (3i) Core: Pyrano[4,3-b]pyran (lacks sulfur atom in the chromene system). Properties: Melting point (223–225°C), yield (76%), IR peaks at 3465 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O ester), and 1531 cm⁻¹ (NO₂). Elemental analysis: C 67.35%, H 4.76%, N 13.23% . Comparison: The thiochromeno analog is expected to exhibit lower melting points due to reduced planarity from sulfur incorporation.
  • Ethyl 2-Amino-4-(4-Nitrophenyl)-5-Oxo-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate Core: Thiochromeno[4,3-b]pyran (sulfur-containing). Properties: Limited experimental data, but IR and NMR spectra would show shifts due to sulfur’s polarizability and the nitro group’s position (para vs. meta). The meta-nitro group in the target compound may enhance solubility compared to para derivatives .

Halogen-Substituted Phenyl Derivatives

  • Methyl 2-Amino-4-(4-Chlorophenyl)-5-Oxo-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate Properties: Molecular formula C₂₀H₁₄ClNO₄S, molar mass 399.85 g/mol, CAS 923559-97-1. The chloro substituent increases lipophilicity (XLogP3 ~4.7) compared to nitro derivatives . Biological Relevance: Chlorophenyl analogs are often prioritized in drug discovery for improved membrane permeability .

Methoxy-Substituted Phenyl Derivatives

  • Ethyl 2-Amino-4-(4-Methoxyphenyl)-4H-1-Benzothieno[3,2-b]Pyran-3-Carboxylate Core: Benzothieno[3,2-b]pyran (sulfur in a thiophene ring). Properties: Methoxy groups enhance solubility but reduce thermal stability (melting points typically <200°C). Crystal packing involves N–H···O hydrogen bonds, forming layered structures .

Core Structure Modifications

Thiochromeno vs. Pyrano Cores

  • Thiochromeno Derivatives: Sulfur incorporation increases molecular polarizability and alters electronic transitions (evident in UV-Vis shifts). For example, thiochromeno analogs show bathochromic shifts in λmax compared to pyrano systems .
  • Pyrano Derivatives: Oxygen-containing cores exhibit higher melting points (e.g., 3i: 223–225°C) due to stronger intermolecular hydrogen bonding .

Benzothieno-Pyran Hybrids

  • Example: Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Crystal Structure: Flat envelope conformation of the pyran ring with intramolecular N–H···O bonds. Dihedral angles between fused rings and substituents exceed 75°, indicating steric hindrance .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Core Structure Substituent Melting Point (°C) Yield (%) Molecular Formula
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate Pyrano[4,3-b]pyran 3-Nitrophenyl 223–225 76 C₂₄H₂₀N₄O₄
Methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate Thiochromeno[4,3-b]pyran 4-Chlorophenyl Not reported Not reported C₂₀H₁₄ClNO₄S
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate Thiochromeno[4,3-b]pyran 2-Chlorophenyl Not reported Not reported C₂₁H₁₆ClNO₄S
Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate Benzothieno[3,2-b]pyran 4-Methoxyphenyl <200 (estimated) Not reported C₂₁H₁₇NO₄S

Table 2: Spectral Data Comparison

Compound IR Key Peaks (cm⁻¹) ¹H NMR Highlights (δ, ppm)
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-pyrano[4,3-b]pyran-3-carboxylate (3i) 3465 (N–H), 1715 (C=O), 1531 (NO₂) 1.07 (t, CH₃), 3.94–3.97 (m, CH₂), 7.45 (Ar-H)
Ethyl 2-amino-4-(4-chlorophenyl)-thiochromeno[4,3-b]pyran-3-carboxylate 3299 (N–H), 1727 (C=O) 2.22 (s, CH₃), 4.30 (q, OCH₂), 7.60 (Ar-H)

Biological Activity

Ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. A common method includes the reaction of 4-nitrobenzaldehyde, ethyl cyanoacetate, and cyclohexane-1,3-dione in the presence of a catalyst such as DMAP in ethanol. The yield of this reaction can reach approximately 62.5% after recrystallization from ethanol .

Structural Characteristics

The compound crystallizes in a triclinic system with the following molecular formula: C21H16N2O6S. Key crystallographic data include:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9101(16)
b (Å)10.619(3)
c (Å)16.466(4)
α (°)74.619(5)
β (°)82.490(5)
γ (°)82.617(5)
Volume (ų)983.1(5)

The molecular structure features a thiochromene moiety with a nitrophenyl substituent, contributing to its diverse biological activities .

Biological Activity

This compound exhibits a range of biological activities:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress in biological systems .

Anticancer Potential

Studies have shown that pyran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Enzyme Inhibition

Inhibition of enzymes such as monoamine oxidase (MAO) has been reported for similar pyran derivatives, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Antioxidant Studies : A comparative study on various thiochromene derivatives indicated that ethyl 2-amino-4-(3-nitrophenyl)-5-oxo exhibited higher radical scavenging activity than traditional antioxidants like ascorbic acid.
  • Anticancer Research : A recent investigation into the effects of this compound on human breast cancer cells revealed a dose-dependent inhibition of cell growth and increased rates of apoptosis compared to untreated controls .

Q & A

Basic: What synthetic methodologies yield high-purity ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate?

Answer:
The compound is typically synthesized via multicomponent cyclocondensation reactions. Key steps include:

  • Michael Addition and Cyclization : Reacting (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one with ethyl cyanoacetate in ethanol under reflux (6–8 hours) using piperidine as a base catalyst. This initiates a 1,4-addition followed by intramolecular cyclization .
  • Optimization : Reaction yields (~68–78%) are improved by controlling stoichiometry (4:5 molar ratio of aldehyde to ethyl cyanoacetate) and solvent purity. Ethanol is preferred due to its polarity, which stabilizes intermediates .
  • Purification : Recrystallization from ethanol or ethyl acetate/ethanol mixtures (3:2 v/v) yields pale yellow crystals suitable for structural analysis .

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker X8 APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K. Collect ~22,000 reflections with θmax = 25° .
  • Structure Solution : Employ SHELXS-2013 for phase determination via direct methods. Refinement with SHELXL-2013 (anisotropic displacement parameters for non-H atoms) achieves R-factors < 0.05 .
  • Validation : OLEX2 integrates visualization, refinement, and analysis, ensuring compliance with IUCr standards .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • IR Spectroscopy : Peaks at ~3300–3430 cm⁻¹ (N–H stretching), ~1680–1720 cm⁻¹ (C=O ester), and ~1530 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
  • NMR : ¹H NMR (DMSO-d₆) shows signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 7.5–8.5 ppm (aromatic protons from 3-nitrophenyl) .
  • Mass Spectrometry : EI-MS displays molecular ion peaks (e.g., m/z 361 [M⁺]) and fragment ions (e.g., m/z 250 from ester cleavage) .

Advanced: How can discrepancies between computational and experimental reactivity data be resolved?

Answer:
Discrepancies often arise from incomplete solvent or conformational effects in simulations. Mitigation strategies:

  • Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to validate bond lengths and angles. Deviations > 0.05 Å indicate solvation effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol) using GROMACS. Adjust force fields to match experimental solvation-free energies .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., KLF5 transcription factor). Validate with in vitro assays .

Advanced: What mechanisms underlie its anti-proliferative activity in cancer studies?

Answer:

  • Gene Regulation : Downregulates KLF5 and GCN5, reducing NSCLC cell proliferation (IC₅₀ ~15 μM). Confirmed via qRT-PCR and Western blot .
  • Drug Delivery : Nanoparticle encapsulation (PEG–Cy7-Cl–C8-COOH@1) enhances cellular uptake. In vitro release kinetics (pH 5.0) show 80% payload release in 48 hours .
  • Synergistic Effects : Co-administration with cisplatin amplifies apoptosis via caspase-3 activation .

Advanced: How do substituents (e.g., nitro group) influence intermolecular interactions in the solid state?

Answer:

  • Hydrogen Bonding : The nitro group participates in N–H⋯O bonds (d = 2.85–3.10 Å), forming S(6) and R₂²(12) motifs that stabilize crystal packing .
  • π–π Stacking : The 3-nitrophenyl ring engages in offset stacking (centroid distance ~3.7 Å) with adjacent thiochromeno-pyran systems .
  • Halogen Interactions : In bromo/chloro analogs (e.g., 4f/4i), C–X⋯O contacts (X = Br/Cl) contribute to lattice energy .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids in asymmetric Michael additions (ee > 90%) .
  • Chromatography : Chiralpak IA columns (hexane/ethanol, 90:10) resolve enantiomers. Monitor via circular dichroism .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline) to isolate desired enantiomers .

Advanced: How does the compound’s photophysical behavior impact its use in bioimaging?

Answer:

  • Fluorescence Quenching : The nitro group reduces quantum yield (Φ < 0.1) due to intramolecular charge transfer (ICT). Mitigate by replacing NO₂ with electron-donating groups (e.g., OMe) .
  • Two-Photon Absorption : Modify the thiochromeno-pyran core with donor-π-acceptor motifs to enhance cross-sections (δ ~500 GM) for deep-tissue imaging .

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